molecular formula C20H21NO6 B2968108 3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one CAS No. 608500-04-5

3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one

カタログ番号: B2968108
CAS番号: 608500-04-5
分子量: 371.389
InChIキー: WELQVDODJWBSAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one is a synthetic chemical compound featuring a pyrrol-2-one core substituted with a 3-methoxybenzoyl group and a 5-methylfuran-2-yl ring. This specific molecular architecture, which includes multiple hydrogen bond donors and acceptors, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds with similar pyrrol-2-one and furan scaffolds are frequently investigated for their potential biological activities and are utilized as key intermediates or building blocks in organic synthesis . The 3-hydroxy group on the lactam ring may contribute to metal chelation or influence the compound's overall pharmacokinetic properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling. Proper personal protective equipment (PPE), including lab coats, gloves, and safety goggles, should be worn. Handling should only occur in a well-ventilated environment, such as a chemical fume hood, to minimize exposure .

特性

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-12-7-8-15(27-12)17-16(19(23)20(24)21(17)9-10-25-2)18(22)13-5-4-6-14(11-13)26-3/h4-8,11,17,22H,9-10H2,1-3H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLDPDUQZNOORE-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties against various cancer cell lines, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C21H25N2O4\text{C}_{21}\text{H}_{25}\text{N}_{2}\text{O}_{4}

Antiproliferative Activity

In Vitro Studies : The antiproliferative activity of the compound has been evaluated using various human cancer cell lines. Notable findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound. For example:
    • HeLa cells: IC50 = 180 nM
    • MDA-MB-231 cells: IC50 = 3100 nM
    • A549 cells: IC50 = 370 nM

These values suggest that the compound exhibits significant activity against certain cancer cell lines while showing resistance in others .

Research indicates that the compound may exert its antiproliferative effects through multiple mechanisms:

  • Tubulin Inhibition : The compound's structure suggests potential interactions with tubulin, a key protein in cell division.
  • Histone Deacetylase (HDAC) Inhibition : Synergistic effects have been noted when combined with HDAC inhibitors, enhancing antiproliferative activity .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with apoptosis in treated cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Methoxy Substituents : The presence and position of methoxy groups significantly affect activity. For instance, compounds with methoxy groups at specific positions show enhanced potency compared to their unsubstituted counterparts .
  • Benzoyl Moiety Variations : Alterations in the benzoyl group structure can lead to variations in IC50 values across different cell lines, indicating a crucial role in determining biological efficacy .

Data Summary Table

Cell LineIC50 (nM)Notes
HeLa180High sensitivity to the compound
MDA-MB-2313100Moderate sensitivity
A549370Moderate sensitivity
HT-29>10000Resistant to treatment
MCF-7>10000Resistant to treatment

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

  • Study on Benzofuran Derivatives : This research synthesized various benzofuran derivatives and evaluated their antiproliferative activities, establishing a link between structural modifications and enhanced biological effects .
  • Combination Therapies : Investigations into combination therapies involving this compound and other anticancer agents have shown promising results, suggesting potential for use in multi-targeted cancer treatment strategies .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key analogs and their properties:

Compound ID/Name Substituents (Position) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound 1: 2-methoxy-ethyl; 4: 3-methoxy-benzoyl; 5: 5-methyl-furan-2-yl N/A N/A ~413.4* Balanced lipophilicity; moderate steric bulk at position 5; electron-donating groups enhance stability.
Compound 25 1: 2-hydroxy-propyl; 4: 4-methyl-benzoyl; 5: 3-trifluoromethyl-phenyl 9 205–207 420.13 Low yield; trifluoromethyl group increases hydrophobicity and metabolic resistance.
Compound 14 1: 2-hydroxy-propyl; 4: 4-methyl-benzoyl; 5: naphthalen-2-yl 54 247–249 402.16 High yield; bulky naphthyl group improves crystallinity but may reduce solubility.
Compound 51 1: 3-methoxy-propyl; 4: 4-chloro-benzoyl; 5: 3-fluoro-4-trifluoromethyl-phenyl N/A N/A ~482.9* Chloro and trifluoromethyl groups enhance electronegativity; methoxy-propyl improves solubility vs. hydroxyalkyl chains.
Compound 1: 2-(diethylamino)ethyl; 4: 2-methyl-dihydrobenzofuran-carbonyl; 5: 4-benzyloxy-3-methoxyphenyl N/A N/A ~602.6* Diethylaminoethyl group introduces basicity; benzyloxy group increases steric hindrance, potentially reducing membrane permeability.
Compound 1: 3-pyridinylmethyl; 4: 3-fluoro-4-methoxybenzoyl; 5: 4-benzyloxyphenyl N/A N/A ~548.5* Pyridinylmethyl enhances hydrogen bonding; fluorine atom improves metabolic stability.

*Molecular weights estimated based on formulas in evidence.

Key Observations:

Substituent Effects on Yield :

  • Bulky groups (e.g., naphthalen-2-yl in Compound 14 ) correlate with higher yields (54%) due to improved crystallinity .
  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 25 ) reduce yields (9%) due to synthetic challenges .

Solubility and Lipophilicity :

  • The target’s 2-methoxy-ethyl group likely enhances lipophilicity compared to hydroxy-propyl analogs (e.g., Compounds 14, 25 ), improving membrane permeability .
  • Methoxy groups (e.g., in ) generally improve aqueous solubility vs. chloro or trifluoromethyl substituents .

3-Methoxy-benzoyl in the target provides electron donation, contrasting with electron-withdrawing 4-chloro-benzoyl in Compound 51 .

Biological Implications: Diethylaminoethyl ( ) and pyridinylmethyl ( ) groups introduce basicity, which may enhance receptor interactions but reduce blood-brain barrier penetration .

Q & A

Q. What are the key considerations for optimizing synthetic yields of this compound?

Methodological Answer:

  • Reaction Conditions : Substituents on the benzaldehyde precursor significantly impact yields. For example, electron-withdrawing groups (e.g., trifluoromethyl in compound 25, ) reduce yields (9%) compared to electron-donating groups (e.g., 3-chloro in compound 29: 47% yield). Adjusting reaction time and temperature (e.g., reflux in compound 30, ) can improve outcomes .
  • Purification : Low-yield reactions often require recrystallization from solvents like MeOH or ethanol, as direct precipitation may fail (e.g., compound 30, ). Column chromatography (e.g., gradient elution with ethyl acetate/PE in ) is critical for isolating polar derivatives .

Q. How can structural confirmation be reliably achieved?

Methodological Answer:

  • Spectroscopic Techniques : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and FTIR to confirm substituent positions. For example, 1H^1H-NMR in distinguishes aromatic protons in dihydrobenzo[b][1,4]dioxin derivatives (compound 8o) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., compound 51 in : found m/z 420.1573 vs. calculated 420.1344) to rule out byproducts .

Advanced Research Questions

Q. How do substituents on the aryl rings influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Effects : In , replacing 3-trifluoromethyl (compound 25) with 3-chloro (compound 29) increases yield but may alter steric/electronic interactions with biological targets. Advanced SAR requires systematic variation of substituents (e.g., 4-isopropyl in compound 38, ) and evaluation via in vitro assays .
  • Computational Modeling : Pair experimental data with DFT calculations to predict electronic effects of methoxy or furan groups on binding affinity.

Q. What strategies resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Dynamic Exchange Analysis : For compounds with tautomeric forms (e.g., 5-hydroxy-pyrrol-2-ones), use variable-temperature 1H^1H-NMR to detect proton exchange (as in , compound 15m) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., compound 8p in ) .

Q. How can solvent effects be mitigated in cyclization reactions?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., 1,4-dioxane in compound 51, ) stabilize intermediates, while protic solvents (MeOH) may quench reactive species .
  • Additive Optimization : Catalytic bases (e.g., K2_2CO3_3) in accelerate cyclization by deprotonating intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。